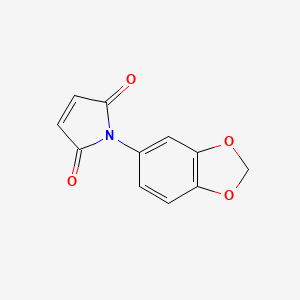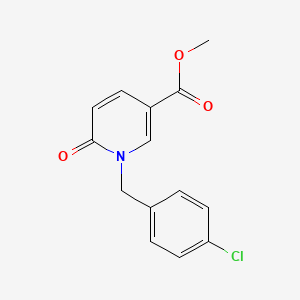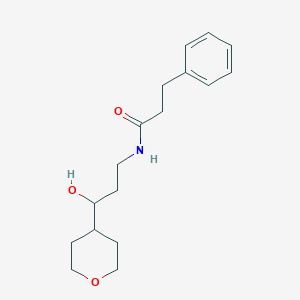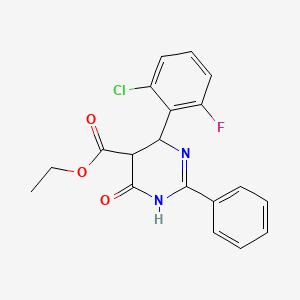
Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the bases cytosine, thymine, and uracil found in DNA and RNA . The presence of chloro and fluoro groups on the phenyl ring suggests that it might have interesting reactivity or biological activity, as halogens are often used in medicinal chemistry to improve the activity of pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the phenyl groups, and the addition of the halogens. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several rings and functional groups. The pyrimidine ring and the phenyl rings would likely contribute to the compound’s overall stability and possibly to its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the halogens might make the phenyl rings more reactive, while the pyrimidine ring might be involved in hydrogen bonding or other interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size and shape, the presence of the halogens, and the specific arrangement of its atoms .科学的研究の応用
Antiviral Activity
Research into pyrimidine derivatives has shown promising results in inhibiting retrovirus replication in cell culture. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives have been identified to significantly inhibit the replication of retroviruses, highlighting potential applications in antiviral therapies (Hocková et al., 2003).
Antioxidant and Radioprotective Activities
A novel pyrimidine derivative synthesized through a Biginelli reaction demonstrated in vitro antioxidant activity, as well as in vivo radioprotection in a Drosophila melanogaster model system. This suggests its potential use in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).
Synthesis of Fluorescent Compounds
The synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds has been explored. These compounds are fluorescent active and exhibit maximum absorption in UV or visible regions, suggesting their application in fluorescence studies (Al-Masoudi et al., 2015).
Anti-Inflammatory and Analgesic Agents
Research on pyrimidine heterocycles has led to the synthesis of novel derivatives with improved anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a significant role in these activities, with chlorophenyl substitution showing potent effects (Muralidharan et al., 2019).
Antibacterial Agents
The ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives has been investigated for potential antibacterial applications. These compounds have been screened against both Gram-positive and Gram-negative bacteria, showing moderate activity and highlighting their potential as novel antibacterial agents (Balaji et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 4-(2-chloro-6-fluorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-16(14-12(20)9-6-10-13(14)21)22-17(23-18(15)24)11-7-4-3-5-8-11/h3-10,15-16H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJHEXYQLZNAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

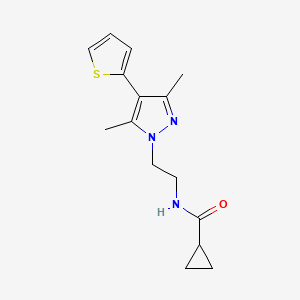
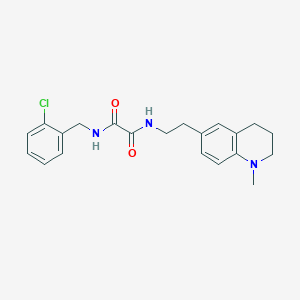

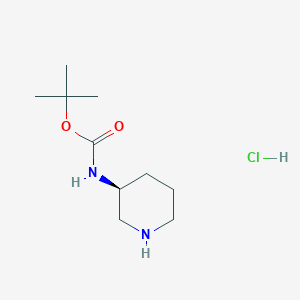
![5-amino-N-(3-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2854383.png)
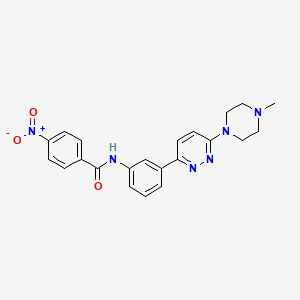
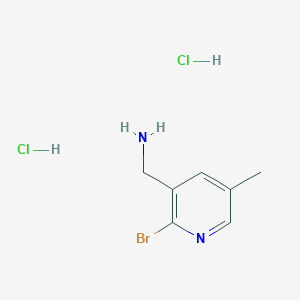

![N-(3-acetamidophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2854388.png)
